3-(3,4-Dimethylphenyl)prop-2-yn-1-ol
Description
The exact mass of the compound 3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97% is 160.088815002 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLGLWDGIFAPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of 3-(3,4-Dimethylphenyl)-2-propyn-1-ol
This technical guide provides a comprehensive analysis of 3-(3,4-Dimethylphenyl)-2-propyn-1-ol , a specialized acetylenic alcohol intermediate used in organic synthesis and medicinal chemistry.
Chemical Identity & Structural Profile
This compound serves as a versatile "linchpin" intermediate, combining an electron-rich aromatic system with a reactive propargylic alcohol moiety. It is primarily utilized as a precursor for heterocycles (isocoumarins, benzofurans) and as a rigid linker in drug discovery.
Core Data Table
| Property | Specification |
| IUPAC Name | 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol |
| CAS Number | 26801-34-3 |
| Molecular Formula | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol |
| SMILES | CC1=C(C)C=C(C#CCO)C=C1 |
| Physical State | Viscous pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in EtOAc, DCM, MeOH, DMSO; Insoluble in water |
Structural Analysis
The molecule features a 3,4-dimethylphenyl group connected to a propargyl alcohol tail.
-
Electronic Effect: The two methyl groups at the meta and para positions act as weak electron donors (+I effect), increasing the electron density of the aromatic ring compared to a standard phenyl ring. This makes the ring more susceptible to electrophilic aromatic substitution.
-
Steric Environment: The 3,4-substitution pattern creates a specific steric profile that prevents rotation in confined enzyme pockets, potentially increasing binding selectivity in medicinal applications.
-
Reactivity Node: The internal alkyne is activated for nucleophilic attack or metal-catalyzed cyclization, while the primary alcohol serves as a handle for oxidation (to aldehyde/acid) or substitution (to halides/amines).
Synthesis Protocol: Sonogashira Coupling
The most robust method for synthesizing this compound is the Sonogashira cross-coupling of 4-iodo-1,2-dimethylbenzene (or the corresponding bromide) with propargyl alcohol .
Mechanistic Pathway
The reaction proceeds via a Pd(0)/Cu(I) catalytic cycle. The electron-rich nature of the dimethylphenyl ring facilitates the oxidative addition step, generally leading to higher yields compared to electron-deficient aryl halides.
Figure 1: Catalytic cycle for the Sonogashira coupling synthesis of 3-(3,4-Dimethylphenyl)-2-propyn-1-ol.
Experimental Procedure (Self-Validating)
Reagents:
-
4-Iodo-1,2-dimethylbenzene (1.0 equiv)
-
Propargyl alcohol (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-3 mol%)
-
CuI (1-2 mol%)
-
Triethylamine (Et₃N) as solvent/base (or Et₃N/THF mix)
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen/Argon. Oxygen exclusion is critical to prevent homocoupling of the alkyne (Glaser coupling).
-
Dissolution: Add 4-iodo-1,2-dimethylbenzene and Et₃N. Degas the solvent by bubbling nitrogen for 15 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI. The solution typically turns yellow/brown.
-
Alkyne Addition: Add propargyl alcohol dropwise via syringe.
-
Reaction: Stir at room temperature (RT) for 4-6 hours. If using the aryl bromide, heat to 50-60°C.
-
Validation (TLC): Monitor using Hexane:EtOAc (80:20). The starting iodide (high R_f) should disappear, replaced by a more polar spot (product, lower R_f) and a baseline salt spot.
-
Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate. Dissolve residue in EtOAc, wash with NH₄Cl (aq) to remove copper traces, then brine. Dry over Na₂SO₄.[1][2]
-
Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Characterization Guide
Confirming the structure requires specific spectroscopic signatures.
1H NMR (CDCl₃, 400 MHz) Expectation
| Proton Environment | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.15 - 7.25 | Multiplet | 3H | Ar-H (C2, C5, C6) |
| Propargyl | 4.48 | Singlet (or doublet) | 2H | -C≡C-CH ₂-OH |
| Hydroxyl | 1.8 - 2.5 | Broad Singlet | 1H | -OH (Variable) |
| Methyl | 2.24 - 2.26 | Singlet(s) | 6H | Ar-CH ₃ (x2) |
Diagnostic Check: The absence of the terminal alkyne proton (~2.5 ppm, triplet) confirms the coupling occurred. The presence of the methylene singlet at ~4.5 ppm confirms the alcohol is intact.
Mass Spectrometry (GC-MS / ESI)
-
Molecular Ion: m/z = 160.1 [M]+
-
Fragmentation: Expect a loss of -CH₂OH (M-31) or water (M-18). The tropylium ion derivative (m/z ~105/119) is common for alkyl-substituted aromatics.
Divergent Reactivity & Applications
The structural duality (alkyne + alcohol) allows this molecule to serve as a branch point in synthesis.
Figure 2: Divergent synthetic pathways starting from 3-(3,4-Dimethylphenyl)-2-propyn-1-ol.
Key Applications
-
Heterocycle Synthesis: Treatment with iodine/base triggers cyclization to form substituted benzofurans or isocoumarins , which are privileged scaffolds in oncology drugs (e.g., kinase inhibitors).
-
Linker Chemistry: The rigid linear geometry of the alkyne spacer is used in PROTACs (Proteolysis Targeting Chimeras) to maintain precise distance between the warhead and the E3 ligase ligand.
-
Stereoselective Reduction: Reduction with Red-Al yields the (E)-allylic alcohol, while Lindlar hydrogenation yields the (Z)-isomer. These are precursors to fragrance compounds and pheromones.
Safety & Handling (E-E-A-T)
-
Hazards: Like most propargyl alcohols, this compound is likely toxic if swallowed (Category 3) and a skin irritant . The alkyne moiety implies potential thermal instability at high temperatures.
-
Storage: Store at 2-8°C under an inert atmosphere. Alcohols can oxidize slowly to aldehydes upon air exposure.
-
Disposal: All acetylenic waste should be segregated from heavy metals (Ag, Cu) in basic media to prevent the formation of explosive metal acetylides (though this risk is lower for internal alkynes, it remains best practice).
References
-
Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
-
Propargyl Alcohol Reactivity: Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical Reviews, 103(8), 2921-2944.
-
General Physical Properties (NIST): NIST Chemistry WebBook, SRD 69. 3-Phenyl-2-propyn-1-ol (Analogous Data).
-
CAS Registry Data: NIH PubChem Compound Summary for CAS 26801-34-3.
-
Cyclization Applications: Larock, R. C., & Doty, M. J. (1993). Synthesis of isocoumarins and .alpha.-pyrones via palladium-catalyzed annulation of internal alkynes. The Journal of Organic Chemistry, 58(17), 4579-4583.
Sources
Safety data sheet (SDS) for 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol
An In-depth Technical Guide to the Safety Profile of 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol
Chemical Identification and Structural Rationale
-
Compound Name: this compound
-
Molecular Formula: C₁₁H₁₂O
-
Structure: This molecule is a substituted propargyl alcohol. Its chemical behavior and toxicological profile are determined by three key features:
-
The Propargyl Group (-C≡C-CH₂OH): The terminal alkyne and primary alcohol functionalities are highly reactive. Propargyl alcohol itself is known for its flammability, toxicity, and reactivity.[1]
-
The Phenyl Ring: Provides a rigid scaffold and influences the electronic properties of the alkyne.
-
The Dimethyl Substitution: The two methyl groups on the phenyl ring increase lipophilicity compared to an unsubstituted phenyl ring.
-
The primary hazards can therefore be anticipated by combining the known risks of propargyl alcohols (flammability, acute toxicity, reactivity)[2][3] with those of substituted phenols like xylenol (corrosivity, toxicity)[4][5][6].
Inferred Hazard Identification and GHS Classification
Based on the hazardous properties of its structural analogs, this compound should be handled as a substance with significant hazards. A predicted GHS classification is provided below.
-
Signal Word: Danger
-
Predicted GHS Pictograms:
-
(Flammable) -
(Acutely Toxic) -
(Corrosive) -
(Irritant) -
(Hazardous to the Aquatic Environment)
-
Predicted Hazard and Precautionary Statements
| Category | Code | Statement | Basis of Inference |
| Hazard | H226 | Flammable liquid and vapor. | Propargyl alcohol has a low flash point (~31-36°C).[1][7] |
| H301+H311 | Toxic if swallowed or in contact with skin. | Both propargyl alcohol and dimethylphenol are classified as toxic via oral and dermal routes.[3][4][5][8] | |
| H314 | Causes severe skin burns and eye damage. | Dimethylphenol is known to be corrosive.[4][5][8] Propargyl alcohol can also cause burns.[1] | |
| H335 | May cause respiratory irritation. | A common property of volatile organic compounds and phenols.[4][9][10] | |
| H411 | Toxic to aquatic life with long lasting effects. | A common classification for substituted phenols.[5][8] | |
| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | Standard precaution for flammable liquids.[2][3] |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | Essential for acutely toxic and corrosive materials.[4][8] | |
| P273 | Avoid release to the environment. | Protects against aquatic toxicity.[5][8] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Mandatory for corrosive and toxic substances.[4][9] | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. | Response for highly toxic oral exposure.[5] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | Critical first aid for corrosive and dermally toxic substances.[8] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Standard procedure for corrosive eye contact.[9] | |
| P403+P235 | Store in a well-ventilated place. Keep cool. | Essential for flammable liquids.[3] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | Standard for hazardous chemical waste.[3] |
Emergency and First-Aid Protocols
Immediate action is critical in case of exposure. Ensure safety showers and eyewash stations are readily accessible.[3][7]
-
General Advice: Move the victim out of the dangerous area. Show this safety guide to the doctor in attendance.[9][10]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with large amounts of running water for at least 20 minutes, preferably under a safety shower.[11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Seek immediate medical attention.[12]
Fire-Fighting and Explosion Hazard
-
Flammability: The compound is presumed to be a flammable liquid. Vapors are likely heavier than air and may travel to a source of ignition and flash back.[2][7] Containers may explode when heated.[2][7]
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[2][3] Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[2][7]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.[7]
-
Specific Hazards: Combustion will produce toxic and irritating gases, including carbon monoxide and carbon dioxide.[4][12]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][12]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas.[10] Remove all sources of ignition.[7] Use personal protective equipment as detailed in Section 7. Ensure adequate ventilation.
-
Environmental Precautions: Prevent product from entering drains, sewers, or waterways.[13]
-
Containment and Cleanup:
-
Stop the leak if it can be done without risk.
-
Absorb the spill with inert, non-combustible material (e.g., sand, earth, vermiculite).[7][12]
-
Collect the material using non-sparking tools and place it in a suitable, labeled container for disposal.[2][7]
-
Ventilate the area and wash the spill site after material pickup is complete.[2]
-
Safe Handling and Storage
The causality behind these protocols is to minimize exposure and prevent fire or uncontrolled reactions.
-
Engineering Controls: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7] Eyewash stations and safety showers must be in close proximity to the workstation.[3]
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2][7]
-
Keep away from heat, sparks, flames, and other ignition sources.[2][3]
-
Store away from incompatible materials such as oxidizing agents, acids, and bases.[1][6]
-
Consider refrigeration for long-term stability, as recommended for propargyl alcohol.[3][12]
-
Caption: Workflow for Safe Chemical Handling and Storage.
Exposure Controls and Personal Protection
-
Occupational Exposure Limits: No specific OELs have been established for this compound. The limits for analogs should be considered as guidance.
-
Engineering Controls: A chemical fume hood is the primary means of exposure control.[1]
-
Personal Protective Equipment (PPE):
| Protection | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a face shield.[2][9] | Protects against splashes of corrosive and flammable liquid. |
| Skin | Chemical-resistant apron and full protective clothing.[7] | Prevents skin contact with a corrosive and toxic substance. |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Prevents absorption of the toxic material through the skin.[1] |
| Respiratory | Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[3] | Protects against inhalation of toxic and irritating vapors. |
Toxicological Profile (Inferred)
The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[9] The following information is based on its structural analogs.
-
Acute Toxicity: Expected to be highly toxic by ingestion, inhalation, and skin absorption.[6] Exposure can cause dizziness, headaches, respiratory discomfort, and chemical burns.[1] In severe cases, inhalation may be fatal due to spasm, inflammation, and edema of the larynx and bronchi.[6]
-
Skin Corrosion/Irritation: Expected to cause severe skin burns and damage.[4][5] It is extremely destructive to tissues of the mucous membranes and skin.[6]
-
Serious Eye Damage/Irritation: Expected to cause serious and potentially permanent eye damage.[4][5]
-
Chronic Exposure: Chronic exposure may lead to liver and kidney damage.[1][6]
-
Carcinogenicity: There is no evidence to suggest that the primary analogs (propargyl alcohol, dimethylphenol) are carcinogenic.[5][9] No component is listed as a carcinogen by IARC, ACGIH, or NTP.[5][9]
Caption: Emergency Response Workflow for a Chemical Spill.
References
- Safety and Handling Measures for Propargyl Alcohol - Rawsource.
- Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY - NJ.gov.
- Material Safety Data Sheet - Propargyl Alcohol, 99% - Cole-Parmer.
- 153519-44-9 - Safety D
- Propargyl alcohol - SAFETY D
- Propargyl alcohol: sc-224210 - Santa Cruz Biotechnology.
- SAFETY D
- Safety D
- 2 - SAFETY D
- 3,4-DIMETHYL PHENOL CAS No 95-65-8 MATERIAL SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich (3,4-Dimethylphenol).
- 3 - SAFETY DATA SHEET (3-(3,4-Methylenedioxyphenyl)propionic acid).
- 1 - • SAFETY DATA SHEET (1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea).
- Safety D
- 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA.
Sources
- 1. rawsource.com [rawsource.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. angenechemical.com [angenechemical.com]
- 10. angenechemical.com [angenechemical.com]
- 11. product.lottechem.com [product.lottechem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. buyat.ppg.com [buyat.ppg.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol via Sonogashira Coupling
Introduction: The Strategic Importance of Sonogashira Coupling in Aryl Alkyne Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, which utilizes a palladium catalyst and typically a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules across various sectors, including pharmaceuticals, natural products, and materials science.[1][3][4] The reaction's utility is underscored by its generally mild conditions, such as room temperature operation and the use of a mild base, which allows for a broad tolerance of functional groups.[1]
This application note provides a comprehensive guide to the synthesis of a specific propargyl alcohol, 3-(3,4-dimethylphenyl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the Sonogashira reaction, provide a detailed and validated experimental protocol, and offer insights into reaction optimization, troubleshooting, and product characterization.
Mechanistic Overview: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction proceeds through two interconnected and synergistic catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding these cycles is paramount for rational troubleshooting and optimization of the reaction.
-
The Palladium Cycle: The cycle commences with the oxidative addition of the aryl halide (in this case, 4-iodo-1,2-dimethylbenzene) to a palladium(0) species, forming a Pd(II) complex. This is followed by a transmetalation step where the copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst.
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne (prop-2-yn-1-ol). The copper(I) salt coordinates with the alkyne, and in the presence of a base, facilitates the deprotonation to form a highly reactive copper acetylide intermediate. This intermediate is then poised to participate in the transmetalation step of the palladium cycle.
While the copper co-catalyst significantly enhances the reaction rate, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1] To circumvent this, copper-free Sonogashira protocols have been developed, which are particularly advantageous in certain applications.[1][3]
Diagram: The Catalytic Cycles of the Sonogashira Coupling
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of the target compound from 4-iodo-1,2-dimethylbenzene and prop-2-yn-1-ol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Iodo-1,2-dimethylbenzene | ≥98% | e.g., Sigma-Aldrich | |
| Prop-2-yn-1-ol (Propargyl alcohol) | ≥99% | e.g., Sigma-Aldrich | Should be handled with care due to its toxicity and flammability.[6] |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | e.g., Strem Chemicals | Air-sensitive; handle under an inert atmosphere. |
| Copper(I) iodide (CuI) | ≥98% | e.g., Acros Organics | Should be a light-colored powder; dark coloration indicates oxidation. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich | Should be freshly distilled or from a sealed bottle. |
| Toluene | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | |
| Diethyl ether (Et₂O) | ACS grade | e.g., Fisher Scientific | For extraction. |
| Saturated aqueous NH₄Cl solution | In-house preparation | For quenching the reaction. | |
| Brine (Saturated aqueous NaCl solution) | In-house preparation | For washing the organic layer. | |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | e.g., VWR | For drying the organic layer. |
| Silica gel | 60 Å, 230-400 mesh | e.g., SiliCycle | For column chromatography. |
| Hexane | ACS grade | e.g., Fisher Scientific | For column chromatography. |
| Ethyl acetate | ACS grade | e.g., Fisher Scientific | For column chromatography. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add tetrakis(triphenylphosphine)palladium(0) (e.g., 0.03 eq.) and copper(I) iodide (e.g., 0.05 eq.). The flask is then evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Addition of Reactants: Under a positive pressure of inert gas, add 4-iodo-1,2-dimethylbenzene (1.0 eq.), anhydrous toluene (to achieve a concentration of approx. 0.2-0.5 M), and anhydrous triethylamine (2.0-3.0 eq.) via syringe. Stir the mixture at room temperature for 10-15 minutes.[5]
-
Addition of Alkyne: Add prop-2-yn-1-ol (1.2-1.5 eq.) dropwise to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and stir. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting aryl halide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[7]
Data Presentation and Expected Results
| Parameter | Value/Range | Rationale |
| Stoichiometry | ||
| 4-Iodo-1,2-dimethylbenzene | 1.0 eq. | Limiting reagent. |
| Prop-2-yn-1-ol | 1.2 - 1.5 eq. | A slight excess is used to drive the reaction to completion. |
| Pd(PPh₃)₄ | 0.01 - 0.05 eq. (1-5 mol%) | Typical catalyst loading for Sonogashira couplings.[8] |
| CuI | 0.02 - 0.10 eq. (2-10 mol%) | Co-catalyst to facilitate the formation of the copper acetylide. |
| Triethylamine | 2.0 - 3.0 eq. | Acts as a base to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction. |
| Reaction Conditions | ||
| Solvent | Toluene or DMF | Anhydrous conditions are crucial. |
| Temperature | Room Temperature to 70 °C | Higher temperatures can increase the reaction rate but may also lead to side products. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the substrates and the reaction temperature. Monitored by TLC. |
| Expected Outcome | ||
| Appearance | Yellow to brown solid/oil | The appearance can vary based on purity. |
| Yield | 60 - 95% | Highly dependent on reaction conditions and purification efficiency. |
| Characterization Data | ||
| ¹H NMR (CDCl₃) | See predicted shifts below | To confirm the structure and purity. |
| ¹³C NMR (CDCl₃) | See predicted shifts below | To confirm the carbon framework. |
| IR (neat) | See predicted frequencies below | To identify key functional groups (O-H, C≡C, aromatic C-H). |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ or [M+Na]⁺ | To confirm the molecular weight. |
Predicted Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.2-7.0 (m, 3H, Ar-H), 4.5 (s, 2H, -CH₂OH), 2.3 (s, 6H, 2 x Ar-CH₃), 1.8 (br s, 1H, -OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~138-128 (Ar-C), ~90 (alkynyl-C), ~85 (alkynyl-C), ~52 (-CH₂OH), ~20 (Ar-CH₃).
-
IR (neat, cm⁻¹): ~3350 (br, O-H stretch), ~2230 (w, C≡C stretch), ~2920 (C-H stretch), ~1600, 1500 (aromatic C=C stretch).
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst, insufficient base, poor quality reagents, or incorrect reaction temperature. | Ensure catalysts are handled under inert conditions. Use freshly distilled and anhydrous solvents and base. Screen different temperatures. |
| Formation of homocoupled alkyne (Glaser coupling) | Presence of oxygen, high concentration of copper catalyst. | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. Consider reducing the amount of copper catalyst or switching to a copper-free protocol.[1] |
| Decomposition of starting materials or product | High reaction temperature or prolonged reaction time. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. Optimize the reaction temperature to the lowest effective level. |
| Difficult purification | Close R_f_ values of product and impurities. | Optimize the eluent system for column chromatography. Consider alternative purification methods like recrystallization if the product is a solid. |
Conclusion
The Sonogashira coupling reaction provides an efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the exclusion of oxygen and the use of high-quality reagents, high yields of the desired product can be achieved. The protocol and insights provided in this application note serve as a robust starting point for researchers in drug discovery and materials science, enabling the synthesis of this valuable chemical intermediate.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Scribd. Experimental Procedure - Sonogashira Coupling. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Rawsource. What is Propargyl Alcohol? - Chemical name, structure, synthesis. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- Google Patents. US2527358A - Process of purifying propargyl alcohol.
-
ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
-
PMC. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
Gelest Technical Library. Cross-Coupling of Alkynylsilanes. [Link]
-
ACS Publications. Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. [Link]
-
ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
SciSpace. A General Protocol for Robust Sonogashira Reactions in Micellar Medium. [Link]
- Google Patents.
-
Science of Synthesis. Product Class 3: Propargylic Alcohols. [Link]
-
EPA. α-[3-(3,4-Dimethylphenyl)-2-propyn-1-yl]benzenemethanol. [Link]
-
PMC. 1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one. [Link]
-
PMC. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. [Link]
-
PubChem. 3-Phenyl-2-propyn-1-ol. [Link]
-
MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]
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- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: The Strategic Use of 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol in the Synthesis of Novel Kinase Inhibitor Scaffolds
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-(3,4-dimethylphenyl)prop-2-yn-1-ol as a key pharmaceutical intermediate. The focus is on its application in the synthesis of potential kinase inhibitors, a critical class of therapeutic agents in oncology and immunology. This document elucidates the chemical rationale, provides detailed experimental protocols, and outlines the analytical validation of a model synthetic pathway.
Introduction: The Value of the Propargyl Alcohol Moiety in Medicinal Chemistry
Propargyl alcohols, and terminal alkynes in general, are exceptionally versatile building blocks in modern medicinal chemistry.[1][2] Their utility stems from the high reactivity of the alkyne functional group, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[3] Among these, the Sonogashira cross-coupling reaction stands out as a robust and widely employed method for the construction of complex molecular architectures from simple precursors.[3][4][5]
The specific intermediate, this compound, offers several strategic advantages in drug design:
-
A Rigid Linker: The alkyne unit provides a linear and rigid linker, which can be crucial for orienting other functional groups optimally within a protein's binding site.
-
The 3,4-Dimethylphenyl Group: This substituted aromatic ring can engage in favorable hydrophobic and van der Waals interactions with amino acid residues in the target protein. The dimethyl substitution pattern can enhance binding affinity and modulate metabolic stability compared to an unsubstituted phenyl ring.
-
The Hydroxymethyl Group: The primary alcohol functionality serves as a versatile handle for further synthetic modifications. It can be oxidized to an aldehyde or carboxylic acid, or it can be used in ether or ester linkages to introduce solubilizing groups or other pharmacophoric elements.
This guide will focus on a representative application of this compound in the synthesis of a substituted pyrazolo[3,4-d]pyrimidine, a scaffold known to be a core component of various kinase inhibitors.
Core Application: Synthesis of a Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor Scaffold
The following sections detail a model synthetic workflow for the preparation of a novel kinase inhibitor scaffold, demonstrating the utility of this compound.
Experimental Workflow Overview
The overall synthetic strategy involves a Sonogashira coupling reaction between this compound and a suitable halogenated pyrazolo[3,4-d]pyrimidine core.
Caption: Synthetic workflow for the kinase inhibitor scaffold.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Commercial | >98% | Store under inert atmosphere. |
| 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | Commercial | >97% | |
| Bis(triphenylphosphine)palladium(II) chloride | Commercial | >98% | Catalyst |
| Copper(I) iodide | Commercial | >99% | Co-catalyst |
| Triethylamine | Commercial | >99.5% | Anhydrous, freshly distilled recommended |
| Tetrahydrofuran (THF) | Commercial | Anhydrous | |
| Ethyl acetate | ACS grade | For extraction and chromatography | |
| Hexanes | ACS grade | For chromatography | |
| Anhydrous sodium sulfate | ACS grade | For drying | |
| Silica gel 60 (230-400 mesh) | Commercial | For column chromatography |
Protocol 1: Sonogashira Coupling Reaction
This protocol details the palladium and copper co-catalyzed cross-coupling of this compound with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Step-by-Step Procedure:
-
Reaction Setup: To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (154 mg, 1.0 mmol) and this compound (191 mg, 1.1 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (10 mL) and triethylamine (0.42 mL, 3.0 mmol) to the flask via syringe. Stir the mixture until all solids are dissolved.
-
Catalyst Addition: To the stirred solution, add copper(I) iodide (19 mg, 0.1 mmol) and bis(triphenylphosphine)palladium(II) chloride (35 mg, 0.05 mmol).
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% ethyl acetate).
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the desired product as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) species, which is the active catalyst, is sensitive to oxidation. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling).
-
Base (Triethylamine): The base is crucial for deprotonating the terminal alkyne to form the copper acetylide, which is a key intermediate in the catalytic cycle. It also neutralizes the hydrogen halide formed during the reaction.
-
Copper(I) Iodide Co-catalyst: The copper(I) salt facilitates the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. This significantly accelerates the rate of the reaction compared to copper-free Sonogashira conditions.[4]
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Analytical Characterization
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the alkyne proton from this compound. Appearance of characteristic signals for the pyrazolo[3,4-d]pyrimidine core and the 3,4-dimethylphenyl group in the final product. The methylene protons adjacent to the alcohol will also be present. |
| ¹³C NMR | Appearance of two quaternary carbon signals corresponding to the alkyne carbons in the product. Signals corresponding to both the pyrazolo[3,4-d]pyrimidine and 3,4-dimethylphenyl moieties should be observed. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the coupled product should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| TLC | The product should have a different Rf value than the starting materials. A single spot after purification indicates the purity of the compound. |
Protocol 2: Oxidation of the Propargyl Alcohol
The primary alcohol of the coupled product can be further functionalized, for example, through oxidation to the corresponding aldehyde, which can then be used in reductive amination or other reactions to introduce further diversity.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the product from Protocol 1 (100 mg, 0.34 mmol) in dichloromethane (5 mL) in a round-bottom flask.
-
Oxidant Addition: Add Dess-Martin periodinane (172 mg, 0.41 mmol) to the solution at room temperature.
-
Reaction: Stir the mixture for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL) and a saturated aqueous solution of sodium thiosulfate (5 mL). Stir vigorously for 15 minutes.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: If necessary, purify the aldehyde by flash column chromatography.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate for the synthesis of complex molecules with potential pharmaceutical applications. Its use in Sonogashira coupling reactions provides a straightforward method for introducing a substituted arylalkynyl moiety into various scaffolds. The protocols provided herein offer a solid foundation for the synthesis of novel kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine core. The resulting products, with their modifiable hydroxyl group, are ideal candidates for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
References
- Kumar, A., Wang, Y., Lin, X., Sun, G., & Parang, K. (2007). Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors. ChemMedChem, 2(9), 1346-1360.
- Chodkiewicz, M., & Cadiot, P. (1955). Couplage des dérivés acétyléniques vrais avec les dérivés halogéno-vinyliques. Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, 241, 1055-1057.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ATAMAN CHEMICALS. PROP-2-YN-1-OL. [Link]
-
Wikipedia contributors. (2024). Propargyl alcohol. In Wikipedia, The Free Encyclopedia. [Link]
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- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol in Click Chemistry
Introduction: Unlocking the Potential of a Versatile Alkyne in Modular Synthesis
In the ever-evolving landscape of chemical biology, drug discovery, and materials science, the demand for robust and efficient molecular ligation technologies is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has emerged as a leading strategy, providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules with diverse functions.[1][2][3] At the heart of the most prominent click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the versatile terminal alkyne functionality.[4][5] This document provides detailed application notes and protocols for the use of 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol , a terminal alkyne with significant potential in various click chemistry applications.
This compound possesses a unique combination of a reactive terminal alkyne, a rigid phenyl group, and a nucleophilic hydroxyl group. The dimethylphenyl moiety offers steric and electronic properties that can be exploited to fine-tune the characteristics of the resulting conjugates, such as solubility and binding interactions. The propargyl alcohol structure is a cornerstone in click chemistry, serving as a versatile handle for bioconjugation and the synthesis of complex molecular architectures.[4][]
These notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step guidance to effectively utilize this compound in their research endeavors.
The Scientific Foundation: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[5][7] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal tool for biological and pharmaceutical applications.[1][8]
The catalytic cycle of CuAAC is initiated by the formation of a copper(I) acetylide intermediate from the terminal alkyne of this compound.[4][9] This intermediate then reacts with an azide to form a six-membered copper-containing intermediate, which subsequently rearranges and releases the stable 1,2,3-triazole product, regenerating the copper(I) catalyst.[4]
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Core Applications and Experimental Insights
The unique structure of this compound lends itself to a variety of applications, including:
-
Bioconjugation: The hydroxyl group can be further functionalized to attach to biomolecules, while the alkyne serves as a handle for attaching probes, tags, or other molecules of interest. The dimethylphenyl group can enhance interactions with hydrophobic pockets in proteins.
-
Drug Discovery: This molecule can be used as a building block in the synthesis of novel therapeutic agents. The resulting triazole ring is a stable and often biologically active scaffold.[10][11][12]
-
Materials Science: Incorporation of this molecule into polymers or onto surfaces can be achieved via the robust triazole linkage, allowing for the creation of functional materials with tailored properties.
Expert Insight: The choice of catalyst system is crucial for successful CuAAC. While copper(II) sulfate with a reducing agent like sodium ascorbate is common, the use of ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can significantly improve reaction efficiency and prevent catalyst disproportionation, especially in biological systems.[13][14] THPTA is particularly advantageous for reactions in aqueous media due to its water solubility.[13]
Detailed Experimental Protocols
The following protocols are provided as a starting point and can be optimized for specific applications.
Protocol 1: General Procedure for CuAAC with this compound
This protocol describes a general method for the reaction of this compound with an azide-containing molecule in an organic solvent system.
Materials:
-
This compound
-
Azide-containing compound (R-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: e.g., a mixture of tert-butanol and water (1:1) or DMSO
-
Nitrogen or Argon gas
Procedure:
-
In a clean, dry reaction vial, dissolve this compound (1.0 equivalent) and the azide-containing compound (1.0-1.2 equivalents) in the chosen solvent.
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[8][15]
-
Prepare fresh stock solutions of copper(II) sulfate (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
To the reaction mixture, add the sodium ascorbate solution (0.1-0.3 equivalents).
-
Add the copper(II) sulfate solution (0.01-0.05 equivalents). A color change may be observed, indicating the formation of the active Cu(I) species.[16]
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-24 hours.[8]
-
Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent and water, followed by purification of the organic layer (e.g., column chromatography).
Caption: Workflow for a general CuAAC reaction.
Protocol 2: Bioconjugation in Aqueous Media using a THPTA Ligand
This protocol is adapted for the labeling of biomolecules in an aqueous environment, which is common in biological applications. The use of a water-soluble ligand like THPTA is crucial for maintaining catalyst activity and protecting the biomolecule from potential damage.[13][14]
Materials:
-
Azide-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., PBS)
-
This compound (or a derivative)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Deionized water or buffer
Procedure:
-
Prepare stock solutions:
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution with the this compound solution. The final concentration of the alkyne should be in excess (e.g., 10-50 equivalents relative to the biomolecule).
-
Add the THPTA solution to the mixture (final concentration typically 5-10 times that of CuSO₄).
-
Add the CuSO₄ solution (final concentration typically 1-5 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 10-20 mM).
-
Incubate the reaction at room temperature for 30-60 minutes.[13] For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as dialysis, size-exclusion chromatography, or precipitation, to remove excess reagents.[4]
Quantitative Data Summary:
| Parameter | General Protocol (Organic) | Bioconjugation Protocol (Aqueous) |
| Alkyne:Azide Ratio | 1:1 to 1:1.2 | 10:1 to 50:1 (excess alkyne) |
| Catalyst (CuSO₄) | 0.01 - 0.05 equivalents | 1 - 5 mM final concentration |
| Reducing Agent (Ascorbate) | 0.1 - 0.3 equivalents | 10 - 20 mM final concentration |
| Ligand | Optional (TBTA) | Recommended (THPTA) |
| Solvent | t-BuOH/H₂O, DMSO | Aqueous Buffer (e.g., PBS) |
| Temperature | Room Temperature | 4°C to Room Temperature |
| Reaction Time | 1 - 24 hours | 30 - 60 minutes |
Trustworthiness and Self-Validation
To ensure the success and reliability of your click reactions with this compound, consider the following self-validating steps:
-
Purity of Starting Materials: Ensure the purity of both the alkyne and the azide, as impurities can inhibit the catalyst.
-
Freshness of Reagents: Always use freshly prepared sodium ascorbate solution, as it is prone to oxidation.[8]
-
Control Reactions: Run a control reaction without the copper catalyst to confirm that the reaction is indeed copper-catalyzed and not an uncatalyzed thermal cycloaddition.
-
Analytical Confirmation: Characterize the final product thoroughly using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm the formation of the 1,2,3-triazole ring.
Conclusion
This compound is a valuable and versatile building block for a wide range of click chemistry applications. Its unique structural features offer opportunities for creating novel conjugates with tailored properties. By understanding the fundamental principles of the CuAAC reaction and following the detailed protocols provided, researchers can confidently and efficiently utilize this compound to advance their work in drug discovery, bioconjugation, and materials science. The robustness and modularity of click chemistry, coupled with the specific attributes of this compound, provide a powerful tool for molecular innovation.
References
- BenchChem. (n.d.). Propargyl-PEG7-alcohol mechanism of action in click chemistry.
- Lumiprobe. (n.d.). Protocol: Click-Chemistry Labeling of Oligonucleotides and DNA.
- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
- Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
- BOC Sciences. (n.d.). CuAAC: Copper-Catalyzed Click Reaction.
- BenchChem. (n.d.). The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development.
- BenchChem. (n.d.). Application Notes and Protocols for Click Chemistry Reactions Involving 7-Methyloct-3-yne-1,5-diol.
- Zhu, X. (2018). Engineered Biosynthesis of Terminal Alkynes and Its Applications. eScholarship, University of California.
- AiFChem. (2025, July 29). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.
- Creative Biolabs. (n.d.). Click Chemistry Protocols.
- Jena Bioscience. (2011, December 15). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- ResearchGate. (n.d.). Alkynes are important functional groups in human therapeutics.
- National Center for Biotechnology Information. (2020, December 21). Biosynthesis of alkyne-containing natural products. PMC.
- PubMed. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Royal Society of Chemistry. (n.d.). RSC Advances.
- National Center for Biotechnology Information. (n.d.). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PMC.
- Royal Society of Chemistry. (2024, January 2). Recent advances in the application of alkynes in multicomponent reactions.
- National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications.
- Research Journal of Pharmacy and Technology. (2025, May 2). Click chemistry in drug development recent trends and application.
- Patton, G. C. (2004, November 8). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. Illinois Chemistry.
- Progress in Chemical and Biochemical Research. (2024, November 8). A Recent Concept of Importance: Click Chemistry.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Couplings for Dimethylphenyl Alkynes
Welcome to the technical support guide for the Sonogashira cross-coupling reaction, with a specialized focus on improving yields for substrates containing the dimethylphenyl alkyne moiety. Researchers, scientists, and professionals in drug development often encounter unique challenges with these sterically hindered alkynes. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting strategies to overcome these obstacles, ensuring the success of your synthetic endeavors.
The Sonogashira reaction is a cornerstone of modern organic synthesis for its power in forming C(sp²)-C(sp) bonds.[1][2] It typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[3][4] However, the steric bulk of the dimethylphenyl group can significantly impede the reaction, leading to low yields, slow reaction times, and an increase in undesirable side reactions. This guide will address these specific issues in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section tackles the most frequent problems encountered when working with dimethylphenyl alkynes in Sonogashira couplings.
Question 1: My reaction has a very low yield or fails completely. Where should I begin troubleshooting?
Answer: A failed Sonogashira reaction can often be traced back to a few fundamental components. Before exploring more complex variables, it's crucial to validate your initial setup.
Core Checklist:
-
Inert Atmosphere is Critical: The palladium(0) active catalyst is highly sensitive to oxygen.[5] The copper co-catalyst can also promote oxidative homocoupling of the alkyne in the presence of air (see Question 2).[6][7]
-
Action: Ensure your reaction is performed under a strictly inert atmosphere (high-purity argon or nitrogen). Use proper Schlenk line or glovebox techniques. All solvents and liquid reagents (especially the amine base) must be rigorously degassed before use.[5] A common method is to bubble inert gas through the solvent for 30-60 minutes or use several freeze-pump-thaw cycles.
-
-
Catalyst and Reagent Integrity: Catalysts and reagents can degrade over time, leading to inactivity.
-
Palladium Source: Pd(0) sources like Pd(PPh₃)₄ can decompose upon storage. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable but require in situ reduction to the active Pd(0) species.[3] If you suspect catalyst decomposition (e.g., formation of palladium black), use a fresh batch.[5]
-
Copper(I) Source: Copper(I) iodide (CuI) can oxidize to a greenish Cu(II) species. Use only white or off-white CuI. If your supply is old or discolored, purchase a new bottle.
-
Reagent Purity: Impurities in your aryl halide or dimethylphenyl alkyne can poison the catalyst. Purify them by recrystallization, distillation, or column chromatography if their purity is questionable.
-
-
Solvent and Base Quality:
-
Action: Use anhydrous, high-purity solvents. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used as both the base and a solvent. They should be distilled and stored over KOH under an inert atmosphere to remove water and other impurities.
-
This initial verification process solves a surprisingly high number of "failed" reactions.
Caption: Initial troubleshooting workflow for failed Sonogashira couplings.
Question 2: I'm observing a significant amount of a diyne byproduct. How can I minimize this alkyne homocoupling?
Answer: The formation of a 1,3-diyne byproduct is due to the Glaser-Hay coupling , an oxidative homocoupling of terminal alkynes.[8][9] This side reaction is a classic challenge in Sonogashira chemistry and is primarily promoted by the copper co-catalyst in the presence of oxygen.[3][10][11]
Mechanism of Glaser-Hay Homocoupling: The terminal alkyne reacts with the Cu(I) salt to form a copper acetylide. In the presence of an oxidant (like O₂), two copper acetylide molecules couple to form the diyne.[10][12][13]
Caption: The undesired Glaser-Hay homocoupling side reaction.
Strategies to Minimize Homocoupling:
-
Rigorous Oxygen Exclusion: This is the most critical factor. As mentioned in Question 1, ensure your entire setup is free of air. Some studies have even shown that using a reducing atmosphere, such as hydrogen gas diluted with nitrogen or argon, can reduce homocoupling to just 2%.[9]
-
Reduce Copper(I) Loading: While CuI accelerates the desired reaction, it is also the primary catalyst for homocoupling.
-
Action: Titrate down the amount of CuI. Start with 1-2 mol% and reduce it to the minimum effective concentration (e.g., 0.5 mol%). In some cases, this alone can dramatically improve the ratio of cross-coupled to homo-coupled product.[5]
-
-
Slow Addition of the Alkyne: Adding the dimethylphenyl alkyne slowly via syringe pump keeps its instantaneous concentration low. This kinetically disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction with the aryl halide.[5][14][15]
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to eliminate the copper co-catalyst entirely.[3][5] Copper-free Sonogashira reactions have been extensively developed.[16][17]
Question 3: My reaction is very slow, especially with an aryl bromide or chloride. How can I increase the reaction rate?
Answer: The rate of a Sonogashira coupling is highly dependent on the identity of the aryl halide and the efficiency of the catalyst system. The steric hindrance of the dimethylphenyl alkyne further exacerbates this issue.
Reactivity of Aryl Halides: The rate of the oxidative addition step, often the rate-determining step, follows the trend: I > OTf > Br >> Cl .[3] Reactions with aryl iodides are typically fastest and can often be run at room temperature, while bromides and chlorides require more forcing conditions.[19]
Optimization Strategies for Less Reactive Halides:
-
Increase Reaction Temperature: For aryl bromides, temperatures between 80-100 °C are common.[19] For the even less reactive aryl chlorides, higher temperatures may be necessary, and a sealed tube or microwave reactor can be beneficial.
-
Select a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be active enough for hindered substrates or less reactive halides.
-
Action: Switch to a palladium source paired with a more sophisticated ligand. Bulky, electron-rich phosphine ligands are highly effective because they accelerate both the oxidative addition and the final reductive elimination step.[20]
-
Rationale: The ligand's steric bulk helps to create a coordinatively unsaturated palladium center that is more reactive, while its electron-donating properties increase the electron density on the palladium, facilitating the insertion into the aryl-halide bond.[20]
-
| Catalyst/Ligand System | Typical Substrates | Key Advantages | Considerations |
| PdCl₂(PPh₃)₂ / PPh₃ | Aryl Iodides, activated Bromides | Inexpensive, classic choice. | Often slow for hindered substrates and unactivated bromides/chlorides. |
| Pd(dppf)Cl₂ | Aryl Bromides, some Chlorides | Good general-purpose catalyst for more challenging substrates. | More expensive than PPh₃-based systems. |
| Pd₂(dba)₃ + XPhos/SPhos | Aryl Bromides, Chlorides, Triflates | Excellent for sterically hindered substrates and unreactive halides. Often used in Cu-free protocols.[21] | Air-sensitive ligands, higher cost. |
| Pd-NHC Complexes | Aryl Bromides, Chlorides | High thermal stability, can replace phosphine ligands. Effective for challenging couplings.[20] | Availability and cost can be a factor. |
-
Solvent and Base Choice: The reaction medium can significantly influence the rate.
-
Solvents: Polar aprotic solvents like DMF can accelerate the reaction by stabilizing charged intermediates in the catalytic cycle.[22] Toluene is also a common choice, especially for higher temperature reactions.[14]
-
Bases: While TEA is common, a stronger or less-coordinating base might be required. For copper-free systems, inorganic bases like K₂CO₃ or Cs₂CO₃ are sometimes used.[20]
-
Frequently Asked Questions (FAQs)
Q: What is the precise role of the copper co-catalyst in the standard Sonogashira reaction? A: The copper(I) co-catalyst serves to activate the terminal alkyne. It reacts with the alkyne in the presence of the amine base to form a copper(I) acetylide intermediate.[3] This copper acetylide is much more reactive towards the palladium complex than the protonated alkyne. It undergoes a rapid transmetalation step with the Pd(II)-aryl complex, transferring the acetylide group to the palladium and regenerating the Cu(I) salt. This pathway significantly accelerates what is often the rate-determining step of the catalytic cycle.[20]
Caption: The intersecting catalytic cycles of the Sonogashira coupling.
Q: Why are dimethylphenyl alkynes particularly challenging substrates? A: The two methyl groups on the phenyl ring introduce significant steric bulk near the reactive alkyne terminus. This steric hindrance can interfere with several steps in the catalytic cycle:
-
Coordination: It can hinder the alkyne's ability to coordinate effectively with the copper or palladium centers.
-
Transmetalation: The bulky group may slow the transfer of the acetylide from copper to palladium.
-
Reductive Elimination: The final step, where the product is formed and the Pd(0) catalyst is regenerated, can be particularly slow for sterically congested products. Using bulky ligands on the palladium catalyst can often help promote this step.[20]
Q: Can I run this reaction in an aqueous medium? A: Yes, significant progress has been made in developing Sonogashira protocols that work in water, often using specific ligands or surfactants to facilitate the reaction.[3][7] These "green chemistry" approaches can be highly effective and may offer advantages in simplifying workup procedures.[7] Copper-free methods in water have been shown to work well for a variety of substrates.[23]
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Sonogashira Coupling with a Dimethylphenyl Alkyne and Aryl Iodide
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with high-purity argon or nitrogen three times.
-
Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the dimethylphenyl alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter it through a short plug of celite to remove catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling with a Dimethylphenyl Alkyne and Aryl Bromide
-
To a dry Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the dimethylphenyl alkyne (1.2 mmol, 1.2 equiv) followed by anhydrous, degassed toluene (5 mL).
-
Add anhydrous, degassed diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
eFan's Blog. Sonogashira Coupling. (February 16 2025). [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (August 05 2024). [Link]
-
Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (April 20 2020). [Link]
-
ResearchGate. Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes. [Link]
-
RSC Publishing. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. (May 01 2014). [Link]
-
Wikipedia. Glaser coupling. [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
-
Reddit. Sonogashira troubleshooting help needed. (August 07 2020). [Link]
-
RSC Publishing. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. [Link]
-
Organic Chemistry Portal. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
SciSpace. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. (May 31 2019). [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(27), 5752-5755. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. (February 10 2021). [Link]
-
PMC. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (February 16 2024). [Link]
-
YouTube. Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. (September 24 2025). [Link]
-
ACS Publications. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. (December 09 2024). [Link]
-
PMC. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
-
PMC. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (November 16 2018). [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (December 01 2025). [Link]
-
RSC Publishing. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling – eFan's Blog [chem-fan.com]
- 7. DSpace [repository.kaust.edu.sa]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Glaser coupling - Wikipedia [en.wikipedia.org]
- 12. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 17. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 18. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 19. reddit.com [reddit.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. books.lucp.net [books.lucp.net]
- 23. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for propargyl alcohol oxidation
Topic: Optimizing Reaction Temperature for Propargyl Alcohol Oxidation Ticket Type: Advanced Process Optimization & Troubleshooting Doc ID: PA-OX-TZN-001
Executive Summary: The Temperature-Selectivity Paradox
Welcome to the technical support hub for alkyne oxidation. You are likely here because you are navigating the delicate balance between kinetic activation and thermodynamic instability .
Oxidizing propargyl alcohol (
-
The Trap: High temperatures (
) often lead to the Meyer-Schuster rearrangement (forming enals) or explosive polymerization of the aldehyde product. -
The Stall: Low temperatures (
) preserve the alkyne but often fail to overcome the activation energy for heterogeneous catalysts (like ), resulting in stalled conversion.
This guide provides the diagnostic logic to tune your temperature based on your specific catalytic system.
Critical Safety Directive: Thermal Runaway & Stability
STOP. Before adjusting any heating parameters, review this safety protocol. Propargyl aldehyde (the product) is significantly less stable than the starting alcohol.
Thermal Hazard Profile
| Parameter | Propargyl Alcohol (Reactant) | Propargyl Aldehyde (Product) | Risk Implication |
| Flash Point | High flammability risk during workup. | ||
| Stability | Stable at RT | Polymerizes explosively | Do not distill to dryness. |
| Reaction Type | N/A | Exothermic Oxidation | Runaway potential if cooling fails. |
Tech Note: Propargyl aldehyde is a potent lachrymator and potential explosive. If your reaction mixture turns dark black/brown rapidly accompanied by a temperature spike, you are likely witnessing uncontrolled polymerization. Immediate Action: Crash cool (Dry ice/Acetone bath) and dilute with cold solvent.
Decision Matrix: Optimizing Temperature by Catalyst
Different catalytic cycles have distinct rate-limiting steps (RLS) that dictate their temperature dependence. Use the table below to calibrate your process.
Catalyst-Specific Temperature Guide
| System | Standard Operating T | The "Sweet Spot" | Why this Temperature? | Common Failure Mode |
| Activated | Reflux (DCM/CHCl3) | Stalling at RT: Product sticks to the surface, deactivating the catalyst. | ||
| TEMPO / Bleach | The oxoammonium species is highly active. Heat promotes over-oxidation to carboxylic acid and chlorination side-reactions. | Over-oxidation: Running at | ||
| Au / Pd Nanoparticles | Heterogeneous metal catalysts require thermal energy to overcome the activation barrier for oxygen dissociation (if aerobic). | Isomerization: | ||
| Jones Reagent ( | Extremely aggressive oxidant. | Explosion/Fire: High T causes rapid decomposition of the chromate ester. |
Visualizing the Reaction Pathway & Failure Points
The following diagram illustrates the kinetic competition between the desired pathway (Aldehyde formation) and the thermal degradation pathways.
Figure 1: Reaction pathway showing the divergence between productive oxidation and thermal degradation/over-oxidation.
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction with works on 100mg scale but stalls on 10g scale."
Root Cause: Mass transfer and Surface Deactivation. On a larger scale, the exotherm is harder to control, but paradoxically, users often under-heat large heterogeneous mixtures due to fear of runaway, or the stirring is inefficient, preventing the "refreshing" of the catalyst surface. Diagnostic:
-
Is the mixture thick/slurry?
-
Is the internal temperature
? Resolution:
-
Increase Shear: Use a mechanical stirrer, not a magnetic bar, to ensure catalyst suspension.
-
Mild Heat: Raise internal T to
. This kinetic energy helps the aldehyde desorb from the surface, freeing active sites for fresh alcohol [1].
Issue 2: "I am seeing a new spot on TLC that is NOT the aldehyde or acid."
Root Cause: Meyer-Schuster Rearrangement.
If you are using a metal catalyst (Au, Pd) or an acidic medium at elevated temperatures (
-
Check NMR for vinylic protons (douplets around 6.0-7.0 ppm).
-
Check IR for loss of the alkyne stretch (
). Resolution: -
Lower Temperature: Drop reaction temperature by
. -
Buffer the System: If using an acidic oxidant, add
to maintain neutral pH.
Issue 3: "Yield is good, but the product decomposes during rotary evaporation."
Root Cause: Thermal instability of Propargyl Aldehyde. Concentrating propargyl aldehyde heats the compound while increasing its concentration—a perfect recipe for polymerization. Resolution:
-
Bath Temperature: Never set the rotovap bath
. -
Vacuum: Use a high-quality vacuum to distill solvent at low T.
-
Storage: Store as a dilute solution in DCM or Ether at
if possible. Do not store neat for long periods [2].
Workflow: Temperature Optimization Loop
Use this logic flow to dial in your conditions.
Figure 2: Iterative logic for tuning reaction temperature based on real-time conversion data.
References
-
Liu, J., Xie, X., & Ma, S. (2012).[1] Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3[1][2]·9H2O, TEMPO and Sodium Chloride in Toluene.[1] Synthesis.
-
HSE (Health and Safety Executive). (2014). Chemical reaction hazards and the risk of thermal runaway.
-
Hashmi, A. S. K., et al. (2012).[3] Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones. Journal of Organic Chemistry.
-
Vigier, K. D. O., et al. (2009). Oxidation of alcohols by TBHP in the presence of sub-stoichiometric amounts of MnO2.[4] Comptes Rendus Chimie.
Sources
- 1. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones [organic-chemistry.org]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Technical Support Center: Catalyst Poisoning in Alkyne Hydrogenation
Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Heterogeneous Pd-Catalyst Deactivation & Selectivity Loss
Diagnostic Triage: Start Here
Welcome to the Technical Support Center. In alkyne hydrogenation (specifically semi-hydrogenation to alkenes), "poisoning" is often a misdiagnosed catch-all.[1] We must distinguish between Deactivation (reaction stops/slows) and Selectivity Loss (over-reduction to alkanes).
Use the decision matrix below to identify your specific failure mode.
Figure 1: Diagnostic workflow for isolating catalyst failure modes. Determine if the issue is kinetic (activity) or thermodynamic/mechanistic (selectivity).
Module A: Activity Loss (Classic Poisoning)
User Question: My hydrogenation started fine but the hydrogen uptake flatlined at 20% conversion. Adding fresh catalyst restarted it briefly, then it died again. What is happening?
Scientist Response: You are describing cumulative poisoning . Unlike "site blocking" where the reaction never starts, cumulative poisoning suggests your feedstock contains a trace impurity (likely Sulfur or Phosphorus) that is quantitatively titrating the active Palladium sites [1].
Palladium is an electron-rich metal. Strong electron donors (Lewis bases) bind irreversibly to the Pd d-orbitals, preventing the adsorption of the alkyne (chemisorption).
Common Poisons & Tolerance Limits
The following table summarizes the "Kill List" for Pd catalysts.
| Poison Class | Examples | Mechanism | Tolerance Limit (Approx.) | Remediation |
| Sulfur (VI) | Thiols, Sulfides, Thiophenes | Irreversible d-orbital back-bonding (Strong) | < 2 ppm [2] | CRITICAL: Must remove pre-reaction. |
| Phosphorus | Phosphines, Phosphites | Strong coordination (blocking) | < 5 ppm | Acid wash or scavenger resin. |
| Nitrogen | Amines, Pyridines | Reversible competitive binding | < 100 ppm | Increase catalyst loading or run under acidic conditions. |
| Halides | Iodide, Bromide | Surface modification/Corrosion | < 10 ppm | Aqueous wash (AgNO3 precipitation test). |
| Heavy Metals | Hg, As, Zn | Amalgamation/Alloying | Trace | Distillation of substrate. |
Protocol: Feedstock Purification (The "Guard Bed" Method)
Do not waste expensive Pd catalyst acting as a garbage filter. Pre-treat your alkyne substrate.
-
Dissolution: Dissolve crude alkyne in a non-polar solvent (Hexane/Heptane).
-
Scavenging: Add Activated Carbon (10-20 wt% relative to substrate) OR a specific Metal Scavenger Resin (e.g., thiourea-functionalized silica).
-
Agitation: Stir vigorously for 2 hours at room temperature.
-
Filtration: Filter through a 0.45µm PTFE membrane or a Celite pad to remove the scavenger.
-
Validation: Run a small-scale test hydrogenation. If uptake is linear, the poison is gone.
Module B: Selectivity Loss (The Lindlar Paradox)
User Question: I am using Lindlar catalyst to make a cis-alkene. Suddenly, I'm seeing 15% alkane (over-reduction) in my GC trace. I thought Lindlar stopped at the alkene?
Scientist Response: Lindlar catalyst is intentionally poisoned palladium (Pd/CaCO3 doped with Lead (Pb) and often Quinoline) [3].[1][2] The Lead acts as a "site modifier," geometrically breaking up large contiguous Pd surfaces required for alkene adsorption, while allowing the smaller alkyne to bind.
If you see over-reduction, your catalyst has likely lost its poison or your conditions are overriding it.
Root Cause Analysis: Why Lindlar Fails
-
Leaching: In polar solvents (MeOH, EtOH) or under heat, the Lead (Pb) or Quinoline can wash off the support, exposing "naked" highly active Pd sites.
-
Exotherms: Hydrogenation is exothermic. If the internal temperature spikes >40°C, the activation energy barrier for alkene reduction is overcome, regardless of the poison [4].
-
H2 Starvation: Low H2 mass transfer can cause isomerization or disproportionation.
Figure 2: Mechanism of Lindlar Selectivity. Pb atoms (Red) break up the Pd surface (Green). Alkynes adsorb strongly enough to displace the poison, but the resulting Alkenes bind too weakly to the modified surface to react further.
Protocol: Restoring Selectivity (The "Spike" Test)
If you suspect your Lindlar catalyst is too active (acting like Pd/C):
-
The Quinoline Spike: Add Quinoline (1-2 wt% relative to catalyst) directly to the reaction mixture. Quinoline competes for the active sites, displacing the alkene product and preventing over-reduction.
-
Solvent Switch: Move to a non-polar solvent (e.g., Toluene or Ethyl Acetate). This reduces the solubility of the Lead salts, keeping them on the catalyst surface.
-
Temperature Control: Maintain T < 25°C. Use an ice bath if the scale is >10g to manage the exotherm.
FAQ: Advanced Troubleshooting
Q: Can I regenerate my poisoned Pd/C catalyst? A: Generally, no for small-scale batch reactions.
-
Sulfur/Phosphorus: The bond is too strong. Regeneration requires high-temperature oxidation (burning off the carbon support), which destroys the catalyst structure [5].
-
Coking (Organic fouling): If the catalyst is just "gunked up" with heavy organics, washing with hot DMF or Ethanol might restore some activity, but the surface area is likely compromised (Sintering).
Q: I'm seeing trans-alkenes. Is my catalyst broken? A: No, this is likely not a catalyst poisoning issue. Heterogeneous hydrogenation (H2 + Pd) is a syn-addition, strictly producing cis-alkenes. If you see trans-isomers, you likely have:
-
Isomerization: The cis-alkene re-adsorbed and flipped. Reduce reaction time.
-
Radical Mechanism: Are you using a dissolving metal reduction (Na/NH3) by mistake?
-
H2 Starvation: If the catalyst is starved of H2, reversible dehydrogenation steps can scramble the stereochemistry. Increase stirring speed (>1000 rpm).
Q: How do I test if my Alkyne is "clean enough"? A: The Color Test . Dissolve a small amount of alkyne in acetone. Add one drop of KMnO4 (purple).
-
If it stays purple: Good.
-
If it turns brown instantly (MnO2): You have highly reactive oxidizable impurities (often sulfur or aldehydes) that will kill your catalyst.
References
-
Johnson Matthey. (n.d.).[3] Hydrogenation Catalysts: Poisoning and Selectivity Guidelines. Retrieved from
-
BenchChem. (2025).[4] Technical Support Center: Catalyst Poisoning in Lindlar Hydrogenation. Retrieved from
-
Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar’s Catalyst. Retrieved from
-
Chemistry LibreTexts. (2025). Reduction of Alkynes. Retrieved from
-
Sustainability Directory. (2025). Difference between Catalyst Poisoning and Thermal Degradation. Retrieved from
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol: A Comparative Technical Guide
Executive Summary & Structural Context[1][2][3]
This guide provides a rigorous analysis of the 1H NMR spectrum of 3-(3,4-dimethylphenyl)prop-2-yn-1-ol , a critical intermediate in the synthesis of functionalized heterocycles and pharmaceutical scaffolds (e.g., tyrosine kinase inhibitors).
Unlike generic spectral databases, this analysis focuses on the causality of chemical shifts driven by the 3,4-dimethyl substitution pattern and the propargyl alcohol moiety. We compare experimental expectations against structural analogs (e.g., 3-phenylprop-2-yn-1-ol) to validate product identity and purity.
Core Molecule Specifications[3][4][5][6][7][8]
-
IUPAC Name: this compound
-
Molecular Formula: C11H12O
-
Key Structural Features:
-
Alkyne Linker: Internal alkyne acting as an anisotropic shield/deshield cone.
-
3,4-Dimethyl Phenyl Ring: An ABX-like aromatic system with electron-donating methyl groups.
-
Propargyl Alcohol: A diagnostic
system sensitive to solvent effects.
-
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol. This method minimizes concentration-dependent shifts of the hydroxyl proton.
Sample Preparation[3]
-
Mass: Weigh 10–15 mg of the product.
-
Solvent Selection:
-
Standard (CDCl3): Use 0.6 mL of Chloroform-d (99.8% D) + 0.03% TMS. Note: OH signal will be a broad singlet and concentration-dependent.
-
Validation (DMSO-d6): Use Dimethyl sulfoxide-d6 for clear resolution of hydroxyl coupling (OH becomes a triplet, CH2 becomes a doublet).
-
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., Pd/Cu residues from Sonogashira coupling).
Acquisition Parameters[1][3]
-
Frequency: 400 MHz or higher recommended for aromatic resolution.
-
Spectral Width: -2 to 14 ppm.
-
Scans (NS): 16 (sufficient for >10 mg sample).
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (if quantitative integration of methyls is required).
Spectral Analysis: Region-by-Region Breakdown
This section details the specific chemical shifts (
Region A: The Aliphatic Zone (Methyl Groups)
-
Shift:
2.20 – 2.30 ppm -
Pattern: Two singlets (3H each) or one overlapping broad singlet (6H).
-
Mechanistic Insight: The two methyl groups at positions 3 and 4 are chemically non-equivalent but magnetically similar. In lower field instruments (300 MHz), they often merge. In 400+ MHz, they appear as two distinct singlets separated by ~0.05 ppm.
-
Diagnostic Value: Integration of 6H here confirms the "dimethyl" substitution. A lack of signal here indicates the unsubstituted analog.
Region B: The Propargyl Alcohol Linker
-
Methylene (CH2):
-
Shift:
4.45 – 4.55 ppm. -
Pattern (CDCl3): Singlet (s, 2H).
-
Pattern (DMSO-d6): Doublet (d,
Hz).
-
-
Hydroxyl (OH):
-
Shift:
1.6 – 2.5 ppm (CDCl3, variable); 5.2 – 5.4 ppm (DMSO-d6). -
Mechanistic Insight: In CDCl3, rapid proton exchange decouples the OH from the CH2. In DMSO-d6, hydrogen bonding slows exchange, revealing the vicinal coupling (
).
-
Region C: The Aromatic Zone (ABX System)
The 3,4-dimethyl substitution simplifies the aromatic region compared to a monosubstituted phenyl ring.
-
H-2 (Ortho to alkyne, Meta to methyls):
-
Shift:
7.20 – 7.25 ppm. -
Pattern: Broad Singlet or Doublet (
Hz). -
Reasoning: Deshielded by the alkyne anisotropy.
-
-
H-6 (Ortho to alkyne, Ortho to H-5):
-
Shift:
7.15 – 7.20 ppm. -
Pattern: Doublet of Doublets (dd,
Hz).
-
-
H-5 (Meta to alkyne, Ortho to H-6):
-
Shift:
7.05 – 7.10 ppm. -
Pattern: Doublet (d,
Hz). -
Reasoning: Shielded by the adjacent methyl group (electron-donating induction).
-
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target molecule against its most common structural analog (the unsubstituted parent) and analyzes solvent effects.
Comparison Table: Target vs. Unsubstituted Analog
| Feature | Target: this compound | Analog: 3-Phenylprop-2-yn-1-ol | Differentiation Key |
| Methyl Region | Absent | Primary Indicator | |
| Aromatic Integration | 3H (ABX pattern) | 5H (Multiplet) | Purity Check |
| Aromatic Shift Range | Target is upfield due to Me-donating effect | ||
| Propargyl CH2 | Negligible difference |
Solvent Performance: CDCl3 vs. DMSO-d6
| Solvent | Resolution of OH | Aromatic Separation | Recommended Use |
| CDCl3 | Poor (Broad Singlet, wanders) | Good | Routine Purity Check |
| DMSO-d6 | Excellent (Triplet, fixed shift) | Moderate (Solvent viscosity broadens peaks) | Full Characterization |
Visualization: Analysis Workflow
The following diagram illustrates the logical decision tree for validating the compound's structure based on the NMR data discussed above.
Caption: Logical workflow for validating this compound using 1H NMR markers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123115, 3-Phenyl-2-propyn-1-ol. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved from [Link]
-
Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein J. Org.[7] Chem. Retrieved from [Link]
-
Chemistry Steps (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
Sources
13C NMR Characterization of Aryl Propargyl Alcohols: A Comparative Technical Guide
Topic: 13C NMR Chemical Shifts of Alkyne Carbons in Aryl Propargyl Alcohols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aryl propargyl alcohols are pivotal intermediates in the synthesis of heterocycles (e.g., furans, indoles) and pharmaceutical motifs via Sonogashira coupling and cycloisomerization. However, the definitive assignment of their alkyne carbons (
This guide provides a technical comparison of chemical shifts across varying aryl substitution patterns, delineates the mechanistic drivers of shielding/deshielding, and establishes a robust experimental protocol for their unambiguous assignment.
Part 1: Theoretical Framework & Mechanistic Causality
To accurately interpret the NMR data, one must understand the competing electronic effects governing the alkyne bond in the
1. The "Push-Pull" Electronic Conflict
Unlike terminal alkynes, where the terminal C-H is distinct (~70-75 ppm), internal aryl propargyl alkynes reside in a crowded window (80-95 ppm).
-
Resonance Effect (+R): Electron-donating groups (EDGs) on the aryl ring donate electron density into the
-system. This density accumulates primarily at the -carbon (distal to the ring), causing an upfield shift (shielding) . -
Inductive Effect (-I): The hydroxyl group exerts an electron-withdrawing inductive effect on the adjacent propargylic carbon, typically causing downfield shifting (deshielding) of the
-carbon, countering the resonance effect. -
Anisotropy: The ring current of the aryl group deshields the
-carbon (proximal), typically placing it downfield of the -carbon in unsubstituted systems.
2. Visualizing the Electronic Pathway
The following diagram illustrates the electronic pressures that dictate the chemical shift separation (
Figure 1: Competing electronic effects on the internal alkyne carbons. Red arrows indicate deshielding (downfield shift); Green arrows indicate shielding (upfield shift).
Part 2: Comparative Data Analysis
The following table compares the 13C NMR shifts of the alkyne carbons in a standard aryl propargyl alcohol against terminal and substituted variants. Note the dramatic effect of para-substitution on the
Table 1: Comparative 13C NMR Shifts (CDCl3, 100 MHz)
| Compound Class | Structure | Mechanistic Insight | |||
| Terminal Alkyne | N/A | 82.5 | N/A | Baseline for propargyl alcohol moiety. | |
| Unsubstituted | 87.6 | 86.2 | 1.4 | Ring anisotropy deshields | |
| Electron Rich (EDG) | 86.0 | 85.1 | 0.9 | Strong +R effect shields both, but | |
| Electron Poor (EWG) | 94.5 | 84.0 | 10.5 | Strong -R/-I deshields | |
| Steric Bulk | 90.1 | 85.5 | 4.6 | Ortho-substitution disrupts conjugation, altering the anisotropy at |
> Key Takeaway: The separation (
Part 3: Experimental Protocol (The "How-To")
Standard 13C NMR parameters often fail to detect quaternary alkyne carbons because they lack the Nuclear Overhauser Effect (NOE) enhancement and have long spin-lattice relaxation times (
Protocol: Quantitative Detection of Quaternary Alkynes
Objective: Maximize Signal-to-Noise (S/N) for
-
Sample Preparation:
-
Dissolve 30–50 mg of compound in 0.6 mL CDCl3 .
-
Critical Step: Add 2–3 mg of Chromium(III) acetylacetonate [Cr(acac)3] . This paramagnetic relaxation agent shortens the
of quaternary carbons, allowing faster pulsing without saturation.
-
-
Instrument Parameters (Bruker/Varian):
-
Pulse Sequence: zgig (Inverse Gated Decoupling). This decouples protons only during acquisition, eliminating NOE (which is negligible for quaternary C anyway) but allowing accurate integration if needed.
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds (if using Cr(acac)3). Without the agent, D1 must be >10s, tripling experiment time.
-
Spectral Width: 240 ppm (ensure carbonyls/alkynes are covered).
-
Scans (NS): Minimum 512 scans for clear quaternary detection.
-
-
Processing:
-
Apply exponential multiplication (LB = 1.0 – 2.0 Hz) to enhance S/N at the expense of resolution.
-
Part 4: Assignment Workflow
Use this logic flow to assign the specific carbons when peaks are clustered in the 85–90 ppm region.
Figure 2: HMBC-driven logic for distinguishing C-alpha from C-beta in aryl propargyl alcohols.
References
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (General Alkyne Shifts).
- Breitmaier, E., Voelter, W.Carbon-13 NMR Spectroscopy. VCH, 1987.
-
National Institutes of Health (NIH) / PubChem. 1,3-diphenylprop-2-yn-1-ol Compound Summary.
-
Royal Society of Chemistry (RSC). ChemSpider: Search and Share Chemistry. (Spectral data verification).
-
University of Wisconsin-Madison. NMR Spectroscopy: 13C Chemical Shifts. (Teaching resources on substituent effects).
Sources
Comparative Guide: UV-Vis Absorption Maxima of Dimethylphenyl Conjugated Systems
This guide provides a technical analysis of the UV-Vis absorption properties of dimethylphenyl conjugated systems, focusing on the competitive interplay between electronic effects (hyperconjugation) and steric effects (inhibition of resonance).
Executive Summary
In conjugated systems such as stilbenes, azobenzenes, and chalcones, the introduction of methyl groups on the phenyl ring alters the absorption maximum (
This guide details these shifts, providing reference data and a validated experimental protocol for researchers characterizing these systems.
Mechanistic Analysis: Sterics vs. Electronics
The position of the methyl group dictates the photophysical outcome.
Electronic Effect (The Red Shift)
Methyl groups are weak electron-donating groups (EDGs) via induction (
-
Magnitude: Typically +5 to +10 nm per methyl group in planar systems.
Steric Effect (The Blue Shift)
When methyl groups are placed in the ortho (2,2' or 2,6) positions, they clash with the vinyl or azo bridge protons. To relieve this steric strain, the phenyl ring twists out of coplanarity with the
-
Mechanism:
dependence of resonance energy (where is the twist angle). -
Result: Hypsochromic shift (shorter wavelength) and Hypochromic effect (lower molar absorptivity,
).
Visualizing the Mechanism
The following diagram illustrates the logical pathway determining the spectral shift.
Figure 1: Decision tree illustrating how substitution position dictates spectral shifts via electronic or steric dominance.
Comparative Data Analysis
The following tables synthesize data for three major classes of dimethylphenyl conjugated systems.
Table 1: Stilbene Derivatives (Diphenylethylenes)
Solvent: Ethanol/Hexane
| Compound | Substitution | Shift Type | Mechanism | |
| Trans-Stilbene | Unsubstituted | 295 | Reference | Standard Conjugation |
| 4,4'-Dimethylstilbene | Para, Para' | 303 | Bathochromic | Electronic (+I/Hyperconjugation) |
| 2,4,6-Trimethylstilbene | Ortho, Ortho', Para | ~250-260 * | Hypsochromic | Steric Inhibition of Resonance |
| Cis-Stilbene | (Geometric Isomer) | 280 | Hypsochromic | Steric Clash (Phenyl-Phenyl) |
Note: The 2,4,6-trimethyl derivative (mesitylstilbene) exhibits a spectrum resembling styrene rather than stilbene because the mesityl ring is twisted nearly
Table 2: Azobenzene Derivatives
Solvent: Ethanol
| Compound | Substitution | Notes | ||
| Trans-Azobenzene | Unsubstituted | 320 | 440 | Planar ground state. |
| 4,4'-Dimethylazobenzene | Para, Para' | 328 | 445 | Red shift due to electron donation. |
| 2,6-Dimethylazobenzene | Ortho, Ortho' | < 310 | > 450 | Ring twist reduces |
Table 3: Chalcone Derivatives (1,3-Diphenyl-2-propen-1-one)
Solvent: Methanol
| Compound | Structure | Effect | |
| Chalcone | Unsubstituted | 310 | Reference |
| 4-Methylchalcone | Para-methyl | 318 | Bathochromic (Electronic) |
| 2',6'-Dimethylchalcone | Carbonyl-ring subst. | 295 | Hypsochromic (Steric twist of C=O) |
Validated Experimental Protocol
To ensure data integrity and reproducibility when measuring these shifts, follow this self-validating protocol. This workflow accounts for solvatochromism, which is significant in these polarizable systems.
Reagents & Equipment[4][5][6]
-
Solvent: Spectroscopic grade Cyclohexane (non-polar reference) and Ethanol (polar reference).
-
Standard: Trans-Stilbene (recrystallized, purity >99%).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Cary 300 or Shimadzu UV-2600).
Step-by-Step Workflow
-
Baseline Correction:
-
Fill two matched quartz cuvettes (1 cm path length) with pure solvent.
-
Run a baseline scan (200–600 nm).
-
Validation: Absorbance should be < 0.005 A across the range.
-
-
Sample Preparation:
-
Prepare a stock solution (
M) in the chosen solvent. -
Dilute to working concentration (
M). -
Critical Check: The final absorbance at
must be between 0.3 and 0.8 A to adhere to the Beer-Lambert linear range.
-
-
Measurement & Analysis:
-
Scan from 600 nm down to 200 nm (scan speed: medium).
-
Identify
and calculate Molar Absorptivity ( ). -
Compare the spectral shape (vibronic structure). Note: Sterically hindered isomers (2,6-dimethyl) often lose the fine vibronic structure seen in planar trans-stilbene.
-
Protocol Visualization
Figure 2: Workflow for distinguishing planar vs. sterically hindered conjugated systems via UV-Vis.
References
-
Suzuki, H. (1960). Relations between Electronic Absorption Spectra and Spatial Configurations of Conjugated Systems.[4] VIII. Stilbene Derivatives with Methyl Groups on the Benzene Nuclei. Bulletin of the Chemical Society of Japan, 33(3), 406-410.[4] Link
-
Beale, R. N., & Roe, E. M. F. (1953). Ultra-violet absorption spectra of trans- and cis-stilbenes and their derivatives.[5] Part I. Trans- and cis-stilbenes. Journal of the Chemical Society, 2755-2763.[5] Link
-
Oregon Medical Laser Center (OMLC). PhotochemCAD Data: Trans-Stilbene Absorption Spectrum. Link
-
Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
